10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a complex 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core. The structure is substituted with a 2,5-dimethylbenzenesulfonyl group at position 10 and a 4-methoxyphenylmethyl amine moiety at position 5. Its synthesis likely follows protocols similar to related tricyclic systems, involving sulfonylation and coupling reactions under conditions optimized for heterocyclic assembly .
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14-4-5-15(2)19(12-14)33(29,30)23-22-25-21(20-18(10-11-32-20)28(22)27-26-23)24-13-16-6-8-17(31-3)9-7-16/h4-12H,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWRZYVYGRIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the 2,5-Dimethylphenylsulfonyl Group: This step involves the sulfonylation of the core structure using reagents such as 2,5-dimethylbenzenesulfonyl chloride in the presence of a base.
Attachment of the 4-Methoxybenzylamine Group: This step involves the nucleophilic substitution reaction where the 4-methoxybenzylamine is introduced to the sulfonylated core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group or other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for targeted therapy.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three structurally related analogs identified in the evidence:
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., Methoxy, Ethoxy) : The target compound’s 4-methoxyphenyl group improves solubility compared to the 4-chlorophenyl analog , while the ethoxy variant may enhance membrane permeability due to increased hydrophobicity.
- Electron-Withdrawing Groups (e.g., Chlorophenyl) : The chlorophenyl analog likely exhibits stronger binding to electrophilic enzyme pockets, a feature exploited in kinase inhibitor design.
Synthetic Methodology :
- All analogs employ sulfonylation and amine coupling steps. The use of HATU and DMF as a solvent is common for achieving high yields in heterocyclic systems .
- The PROTAC derivative JQ1-TCO demonstrates the adaptability of this scaffold for conjugation with functional moieties (e.g., carbamates for targeted degradation).
The chlorophenyl analog’s custom synthesis highlights its role in early-stage drug discovery for high-throughput assays.
Research Findings and Challenges
- Characterization : LCMS and flash chromatography are standard for purity assessment , though crystallographic data (via SHELX ) are absent for the target compound.
- Knowledge Gaps: No direct biological activity or pharmacokinetic data are available in the evidence. Further studies on the target compound’s solubility, stability, and target engagement are needed.
- Opportunities : Structural diversification (e.g., introducing glycerides or spiro systems ) could enhance bioavailability or selectivity.
Biological Activity
The compound 10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activity. Its unique structural features make it a candidate for various applications in medicinal chemistry and biological research. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines , characterized by a thieno-triazole core substituted with a sulfonyl and methoxybenzyl group. The structural complexity contributes to its reactivity and interaction with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine |
| Sulfonyl Group | 2,5-Dimethylbenzenesulfonyl |
| Methoxy Group | 4-Methoxybenzylamine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It can bind to receptors and modulate their activity, potentially affecting cellular responses.
Antimicrobial Properties
Research indicates that the compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties . Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Activation of caspase pathways.
- Modulation of cell cycle progression.
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Research :
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell proliferation after 48 hours of exposure.
Comparative Analysis
To understand the unique properties of this compound better, it can be compared with other similar compounds within its class:
| Compound Name | Structure Class | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thieno-triazole | Moderate | Low |
| Compound B | Sulfonylated Heterocycles | High | Moderate |
| 10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia... | Thieno-triazole | High | High |
Research Applications
The compound is not only significant for its biological activities but also serves as a valuable building block in synthetic chemistry. It is utilized for:
- Synthesis of Complex Molecules : Its unique structure allows for further derivatization and exploration of new compounds.
- Catalytic Applications : Investigations into its catalytic properties are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
